molecular formula C4H11NO B1611152 (2R)-2-(methylamino)propan-1-ol CAS No. 184593-05-3

(2R)-2-(methylamino)propan-1-ol

Cat. No.: B1611152
CAS No.: 184593-05-3
M. Wt: 89.14 g/mol
InChI Key: PXWASTUQOKUFKY-SCSAIBSYSA-N
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Description

(2R)-2-(methylamino)propan-1-ol is a chiral compound with a molecular formula of C4H11NO. It is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound is characterized by the presence of a methylamino group attached to the second carbon of a propanol backbone, making it a secondary amine and an alcohol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(methylamino)propan-1-ol can be achieved through several methods. One common approach involves the reductive amination of acetone with methylamine, followed by reduction of the resulting imine. This reaction typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled conditions to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of the corresponding imine or oxime. This process is carried out in the presence of a suitable catalyst, such as palladium on carbon, under high pressure and temperature to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(methylamino)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to (2R)-2-(methylamino)propan-1-amine using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: (2R)-2-(methylamino)propan-1-one

    Reduction: (2R)-2-(methylamino)propan-1-amine

    Substitution: Various alkyl or aryl derivatives depending on the substituent introduced

Scientific Research Applications

(2R)-2-(methylamino)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including certain antidepressants and antihistamines.

    Industry: Utilized in the production of fine chemicals, agrochemicals, and as a solvent or reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (2R)-2-(methylamino)propan-1-ol depends on its specific application. In biochemical contexts, it may act as a substrate or inhibitor for enzymes, interacting with active sites and influencing enzymatic activity. The presence of both amine and alcohol functional groups allows it to participate in hydrogen bonding and other interactions with biological molecules, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(methylamino)propan-1-ol: The enantiomer of (2R)-2-(methylamino)propan-1-ol, differing in the spatial arrangement of atoms.

    (2R)-2-(ethylamino)propan-1-ol: Similar structure but with an ethyl group instead of a methyl group.

    (2R)-2-(methylamino)butan-1-ol: Similar structure but with an additional carbon in the backbone.

Uniqueness

This compound is unique due to its specific chiral configuration and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as both a secondary amine and an alcohol makes it versatile in various chemical transformations and applications.

Properties

IUPAC Name

(2R)-2-(methylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO/c1-4(3-6)5-2/h4-6H,3H2,1-2H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWASTUQOKUFKY-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70507172
Record name (2R)-2-(Methylamino)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184593-05-3
Record name (2R)-2-(Methylamino)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-(methylamino)propan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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